(1-But-3-enylcyclopropyl)methanamine
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Overview
Description
(1-But-3-enylcyclopropyl)methanamine is an organic compound characterized by a cyclopropyl ring attached to a methanamine group and a but-3-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-But-3-enylcyclopropyl)methanamine typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of but-3-en-1-ol with a cyclopropylating agent, such as diiodomethane and zinc-copper couple, to form the cyclopropyl intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-But-3-enylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the but-3-enyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN₃) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
(1-But-3-enylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1-But-3-enylcyclopropyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl ring’s strain and the amine group’s nucleophilicity play crucial roles in its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanamine: Lacks the but-3-enyl side chain, resulting in different reactivity and applications.
But-3-enylamine: Does not have the cyclopropyl ring, affecting its chemical properties and biological activity.
Cyclopropylamine: Similar structure but without the methanamine group, leading to distinct reactivity.
Uniqueness
(1-But-3-enylcyclopropyl)methanamine is unique due to the combination of the cyclopropyl ring and the but-3-enyl side chain, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(1-but-3-enylcyclopropyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-4-8(7-9)5-6-8/h2H,1,3-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAAMRIGKKGMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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